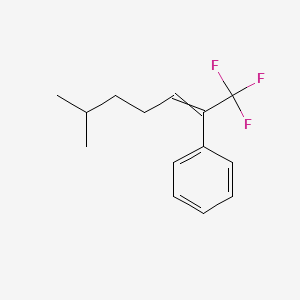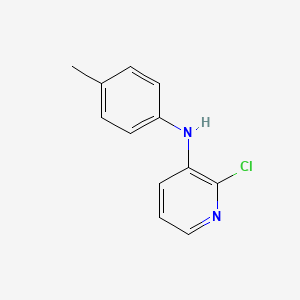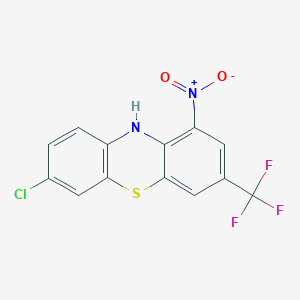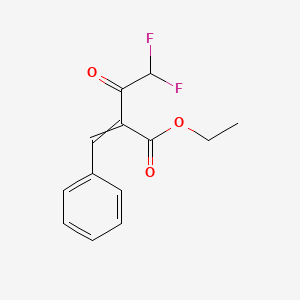
Ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate is an organic compound with the molecular formula C13H12F2O3 It is a derivative of butanoate, featuring a benzylidene group and two fluorine atoms attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate can be synthesized through a multi-step process. One common method involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions. The process begins with the preparation of ethyl acetoacetate and benzaldehyde, followed by their condensation under controlled conditions. The intermediate product is then subjected to fluorination using industrial-grade fluorinating agents. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate involves its interaction with specific molecular targets. The benzylidene group allows for π-π interactions with aromatic residues in proteins, while the difluoro groups enhance its binding affinity through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 4,4-difluoro-3-oxobutanoate: Lacks the benzylidene group, resulting in different chemical and biological properties.
Ethyl 2-benzylidene-3-oxobutanoate: Lacks the difluoro groups, affecting its reactivity and binding affinity.
Ethyl 2-benzylidene-4,4-dichloro-3-oxobutanoate: Contains chlorine atoms instead of fluorine, leading to variations in its chemical behavior and biological activity.
The uniqueness of this compound lies in its combination of benzylidene and difluoro groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
502936-25-6 |
|---|---|
Molecular Formula |
C13H12F2O3 |
Molecular Weight |
254.23 g/mol |
IUPAC Name |
ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate |
InChI |
InChI=1S/C13H12F2O3/c1-2-18-13(17)10(11(16)12(14)15)8-9-6-4-3-5-7-9/h3-8,12H,2H2,1H3 |
InChI Key |
UFUKIWFNPIQSQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]-](/img/structure/B14227336.png)
![1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one](/img/structure/B14227349.png)

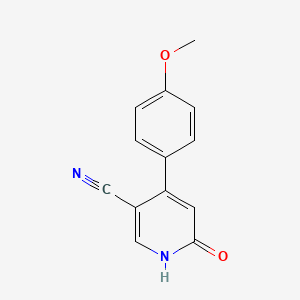
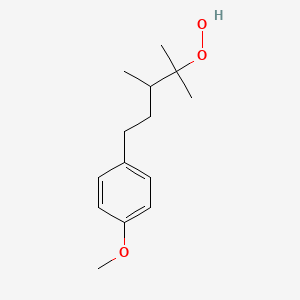

![(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol](/img/structure/B14227382.png)
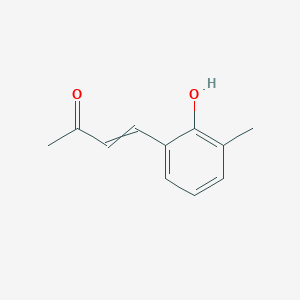
![[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14227387.png)
